molecular formula C15H10N4O3S B5865473 N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide

N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5865473
M. Wt: 326.3 g/mol
InChI Key: CTHLLKNFXSZZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to label proteins and other biological molecules. NBD-Cl has a unique structure that allows it to bind covalently to proteins, which makes it an ideal tool for studying protein structure and function.

Mechanism of Action

The mechanism of action of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the covalent binding of the probe to proteins. The thiol group of cysteine residues in proteins reacts with the carbonothioyl group of this compound to form a stable thioether bond. This covalent binding allows this compound to label specific sites on proteins, which can be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the covalent binding of this compound to proteins can affect their structure and function. This should be taken into consideration when interpreting experimental results.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments include its high sensitivity to changes in the local environment, its ability to label specific sites on proteins, and its non-toxic nature. However, there are also some limitations to its use. The covalent binding of this compound to proteins can affect their structure and function, which may limit its use in certain experiments. Additionally, this compound is a relatively large molecule, which may limit its ability to label small proteins or peptides.

Future Directions

There are many future directions for the use of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in scientific research. One area of interest is the development of new labeling techniques that can be used in vivo. Another area of interest is the use of this compound in high-throughput screening assays to identify new drug targets. Additionally, this compound could be used to study the dynamics of protein-protein interactions in real-time, which could provide new insights into cellular signaling pathways. Overall, the unique properties of this compound make it an important tool for studying protein structure and function, and there are many exciting directions for future research.

Synthesis Methods

The synthesis of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-aminobenzonitrile in the presence of thionyl chloride. The resulting product is then purified by column chromatography to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to label proteins and other biological molecules. The fluorescence of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and protein conformation. This makes it an ideal tool for studying protein structure and function. This compound has been used to study the interaction of proteins with ligands, the conformational changes of proteins, and the dynamics of protein-protein interactions.

properties

IUPAC Name

N-[(3-cyanophenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c16-9-10-3-1-5-12(7-10)17-15(23)18-14(20)11-4-2-6-13(8-11)19(21)22/h1-8H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHLLKNFXSZZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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